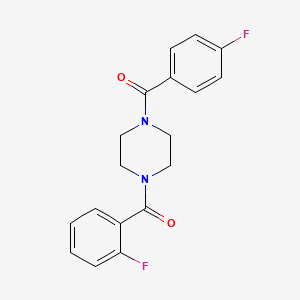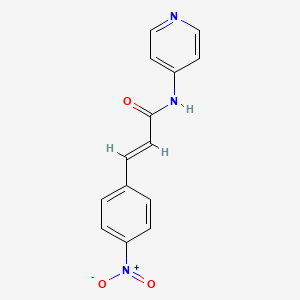
3-(4-nitrophenyl)-N-4-pyridinylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-nitrophenyl)-N-4-pyridinylacrylamide, also known as NPPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the acrylamide family and has been found to exhibit unique biochemical and physiological effects.
作用机制
The mechanism of action of 3-(4-nitrophenyl)-N-4-pyridinylacrylamide is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This results in the inhibition of the enzyme's activity and the prevention of the biochemical reaction that the enzyme catalyzes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antioxidant activity, which makes it a potential candidate for the development of drugs for the treatment of oxidative stress-related diseases. It has also been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-nitrophenyl)-N-4-pyridinylacrylamide in lab experiments is its high solubility in water and organic solvents. This makes it easy to prepare solutions of this compound for use in experiments. However, one of the limitations of using this compound in lab experiments is its high cost. This compound is a relatively expensive compound, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3-(4-nitrophenyl)-N-4-pyridinylacrylamide. One direction is to investigate the potential applications of this compound in the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and skin disorders. Another direction is to investigate the mechanism of action of this compound in more detail to gain a better understanding of how it inhibits enzymes. Additionally, research can be conducted to investigate the potential applications of this compound in other areas of scientific research, such as cancer therapy and antimicrobial therapy.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis of this compound involves a multi-step process, and it has been found to exhibit inhibitory activity against various enzymes. This compound has potential applications in the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and skin disorders. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This compound has been found to exhibit various biochemical and physiological effects, and it has advantages and limitations for use in lab experiments. There are several future directions for research on this compound, including investigating its potential applications in other areas of scientific research.
合成方法
The synthesis of 3-(4-nitrophenyl)-N-4-pyridinylacrylamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate to form 3-(4-nitrophenyl)-2-cyanoacrylonitrile. The second step involves the reaction of 3-(4-nitrophenyl)-2-cyanoacrylonitrile with pyridine in the presence of ethanol to form this compound. The purity of this compound can be improved by recrystallization from ethanol.
科学研究应用
3-(4-nitrophenyl)-N-4-pyridinylacrylamide has been found to exhibit potential applications in various areas of scientific research. One of the main areas of application is in the field of drug discovery. This compound has been found to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and skin disorders.
属性
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(16-12-7-9-15-10-8-12)6-3-11-1-4-13(5-2-11)17(19)20/h1-10H,(H,15,16,18)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFOMRHDAUCERY-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

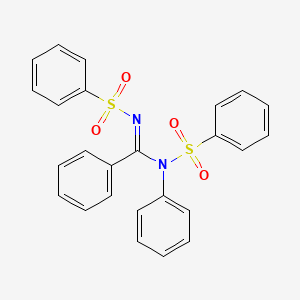
![N-ethyl-3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786312.png)
![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5786317.png)
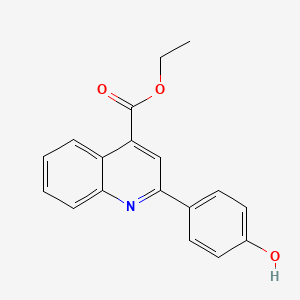
![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)
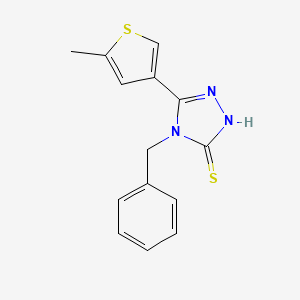
![2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5786339.png)

![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5786354.png)
![2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5786357.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)

